

# Zorifertinib clinical trial protocol EVEREST study design NCT03653546

**Author:** Smolecule Technical Support Team. **Date:** February 2026

## Compound Focus: Zorifertinib

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## Zorifertinib Clinical Trial Protocol: EVEREST Study (NCT03653546) - Comprehensive Application Notes for Researchers

### Introduction and Clinical Unmet Need

**Central nervous system (CNS) metastases** represent a frequent and challenging complication in patients with **epidermal growth factor receptor (EGFR)-mutant non-small cell lung cancer (NSCLC)**, conferring a particularly poor prognosis and limited therapeutic options. While EGFR-tyrosine kinase inhibitors (EGFR-TKIs) have revolutionized treatment for advanced EGFR-mutant NSCLC, their efficacy against CNS metastases has been limited by **inadequate blood-brain barrier (BBB) penetration**. Prior to the EVEREST trial, evidence for EGFR-TKI efficacy in this patient population primarily derived from subgroup analyses, single-arm studies, or retrospective analyses with significant methodological limitations, including small

sample sizes, selection of patients with minimal intracranial disease, and non-mandatory routine CNS imaging [1]. This left a substantial **unmet medical need** for a systematically evaluated therapeutic agent specifically designed to address the unique challenges of CNS metastases.

**Zorifertinib** (AZD3759) represents a novel therapeutic approach to this clinical challenge as the **first EGFR-TKI specifically designed and developed for patients with CNS metastases**. Unlike other EGFR-TKIs, **zorifertinib** is not a substrate of P-glycoprotein or breast cancer resistance protein, achieving **complete blood-brain barrier penetration** (100% in studies) compared to the substantially lower penetration rates of first- and second-generation EGFR-TKIs (1.13%-3.3%) and even third-generation agents like osimertinib (2.5%-16%) [1]. This pharmacological profile addressed a fundamental limitation of existing therapies and formed the rationale for the pivotal EVEREST trial, which was specifically designed as the first randomized controlled trial conducted exclusively in patients with advanced EGFR-mutant NSCLC and CNS metastases [2] [1].

## EVEREST Trial Design and Methodology

### Trial Structure and Patient Population

The EVEREST trial (NCT03653546) was a **phase 3, multi-national, randomized, open-label** study designed to compare the efficacy and safety of first-line **zorifertinib** versus first-generation EGFR-TKIs in treatment-naive patients with advanced EGFR-mutant NSCLC and CNS metastases. The trial employed a **1:1 randomization scheme**, allocating 220 patients to the **zorifertinib** arm and 219 patients to the control arm (gefitinib n = 211 [96.3%], erlotinib n = 8 [3.7%]) [2] [1]. Patient recruitment occurred between February 1, 2019, and January 12, 2021, with the data cutoff for the primary analysis set on July 12, 2022 [1].

Key eligibility criteria required patients to have histologically or cytologically confirmed advanced NSCLC with confirmed **EGFR sensitizing mutations** (exon 19 deletion or L858R), at least one measurable CNS metastasis as per Response Assessment in Neuro-Oncology Brain Metastasis (RANO-BM) criteria, and an Eastern Cooperative Oncology Group (ECOG) performance status of 0-1. Importantly, the trial included patients with both **symptomatic and asymptomatic CNS metastases**, provided they had not received prior radiation therapy for these lesions. This inclusive approach addressed a broader clinical population than

many previous studies [2] [1]. Baseline characteristics were well-balanced between treatment arms, with the majority of patients having the EGFR L858R mutation (55%) or more than three CNS lesions (54%) [2].

## Treatment Regimens and Study Endpoints

Patients in the investigational arm received **zorifertinib 200 mg orally twice daily**, while those in the control arm received either **gefitinib 250 mg or erlotinib 150 mg orally once daily**. Treatment continued until disease progression, unacceptable toxicity, or withdrawal of consent. The trial protocol permitted subsequent therapies after progression, with a notable proportion of patients in both arms receiving third-generation EGFR-TKIs upon disease progression [2] [1].

The trial employed a comprehensive endpoint assessment strategy with the **primary endpoint** being **blinded independent central review (BICR)-assessed progression-free survival (PFS)** according to RECIST 1.1 criteria. Key secondary endpoints included **intracranial PFS** (assessed by BICR using modified RECIST 1.1 for brain metastases and by investigators using RANO-BM criteria), **objective response rate (ORR)**, **duration of response (DOR)**, **overall survival (OS)**, and safety profiles. The use of multiple assessment methodologies for intracranial efficacy provided robust and complementary data on CNS activity [2] [1].

Table 1: EVEREST Trial Design Overview

Trial Aspect	Specification
ClinicalTrials.gov Identifier	NCT03653546
Phase	3
Study Design	Randomized, open-label, multi-national
Randomization	1:1 (Zorifertinib:Control)
Patient Population	Treatment-naive EGFR-mutant NSCLC with CNS metastases
Sample Size	439 patients

| **Interventions** | Experimental: **Zorifertinib** 200 mg twice daily Control: Gefitinib 250 mg once daily or Erlotinib 150 mg once daily | | **Primary Endpoint** | BICR-assessed PFS per RECIST 1.1 | | **Key Secondary Endpoints** | Intracranial PFS, ORR, DOR, OS, safety |

## Key Results and Efficacy Outcomes

### Primary Efficacy Endpoints

The EVEREST trial met its primary endpoint, demonstrating a statistically significant improvement in systemic PFS with **zorifertinib** compared to first-generation EGFR-TKIs. The **median PFS was 9.6 months in the zorifertinib arm** versus **6.9 months in the control arm**, corresponding to a **hazard ratio (HR) of 0.719** (95% confidence interval [CI], 0.580-0.893;  $p = 0.0024$ ) [2]. This represents a 28.1% reduction in the risk of disease progression or death with **zorifertinib**, establishing its superiority in controlling systemic disease in this challenging patient population with CNS metastases.

### Intracranial Efficacy

The most compelling efficacy data emerged from the intracranial analyses, where **zorifertinib** demonstrated substantial superiority. When assessed by BICR using modified RECIST 1.1 criteria for brain metastases, **zorifertinib** achieved a **median intracranial PFS** that was significantly prolonged compared to control, with a **HR of 0.467** (95% CI, 0.352-0.619) [2]. This represents a 53.3% reduction in the risk of intracranial progression. Similarly, when assessed by investigators using RANO-BM criteria, the **intracranial PFS benefit remained significant** (HR, 0.627; 95% CI, 0.466-0.844) [2]. These consistent findings across different assessment methodologies robustly demonstrate **zorifertinib's** enhanced efficacy in controlling CNS metastases, directly addressing the clinical challenge of inadequate BBB penetration with earlier-generation EGFR-TKIs.

### Overall Survival and Subsequent Therapies

At the time of data cutoff, **overall survival data remained immature**, with the estimated median OS being 37.3 months with **zorifertinib** and 31.8 months with control (HR, 0.833; 95% CI, 0.524-1.283) [2].

Importantly, the protocol permitted subsequent therapies after progression, and a substantial proportion of patients received third-generation EGFR-TKIs following discontinuation of study treatment. The investigators noted that **sequential use of zorifertinib followed by third-generation EGFR-TKIs** showed the potential to prolong patients' survival, suggesting a viable treatment strategy for this population [2] [1]. This sequential approach may be particularly relevant given that 59.0% of patients developed EGFR T790M mutation upon progressive disease in the phase 2 CTONG1702 study of **zorifertinib** [1].

Table 2: Key Efficacy Outcomes from EVEREST Trial

Efficacy Parameter	Zorifertinib (n=220)	Control (n=219)	Hazard Ratio (95% CI)	P-value
Median PFS (months)	9.6	6.9	0.719 (0.580-0.893)	0.0024
Intracranial PFS (BICR, mRECIST 1.1)	Not reported	Not reported	0.467 (0.352-0.619)	Not reported
Intracranial PFS (Investigator, RANO-BM)	Not reported	Not reported	0.627 (0.466-0.844)	Not reported
Median OS (months)	37.3	31.8	0.833 (0.524-1.283)	Immature data
<b>EGFR Subtypes</b>				
Exon 19 Deletion	Not reported	Not reported	0.684 (0.505-0.926)	Not reported
L858R Mutation	Not reported	Not reported	0.762 (0.568-1.021)	Not reported

## Safety Profile and Management

The safety analysis of the EVEREST trial revealed that **zorifertinib** had a **manageable safety profile** consistent with previously reported data on the drug [2]. The adverse events observed were characteristic of

EGFR-TKI class effects, with no unexpected toxicities emerging. The most common adverse events associated with **zorifertinib** included **rash, diarrhea, and elevated transaminases**, which were generally manageable with appropriate supportive care and dose modifications when necessary [2].

While the published excerpts from the EVEREST trial do not provide comprehensive quantitative data on adverse event rates, they note that the safety profile of **zorifertinib** was considered acceptable in the context of its clinical benefits, particularly given the challenging patient population with CNS metastases who have limited therapeutic options [2]. The adverse events reported were consistent with those observed in earlier phase studies of **zorifertinib**, including the phase 1 BLOOM study and phase 2 CTONG1702 study, which provided preliminary safety data leading to the phase 3 trial [1]. As with all EGFR-TKIs, appropriate **monitoring and proactive management** of characteristic adverse events are essential for optimizing treatment duration and maintaining patients' quality of life.

## Experimental Protocols and Methodologies

### Patient CNS Assessment Protocol

The EVEREST trial implemented a comprehensive CNS assessment protocol to ensure accurate evaluation of intracranial disease activity. All patients underwent **contrast-enhanced brain MRI** at baseline, with follow-up scans conducted every 6 weeks during the first 48 weeks, and subsequently every 12 weeks until documented CNS progression. The imaging assessment followed a **dual-review process** incorporating both BICR using modified RECIST 1.1 criteria for brain metastases and investigator assessment using RANO-BM criteria [2] [1]. This rigorous approach minimized assessment bias and provided robust data on intracranial efficacy.

The specific assessment protocol required:

- **Standardized MRI parameters** across all study sites to ensure consistency in image quality
- **Centralized imaging review** by qualified radiologists blinded to treatment assignment
- **Simultaneous assessment of systemic and intracranial disease** to comprehensively characterize disease progression patterns
- **Independent adjudication committee** for discordant cases between BICR and investigator assessments

## EGFR Mutation Testing Methodology

The EVEREST trial employed rigorous molecular testing methodologies to confirm EGFR mutation status, which was a key eligibility criterion. The testing approach utilized **next-generation sequencing (NES)** platforms applied to either tumor tissue or circulating tumor DNA (ctDNA) from plasma samples [1]. The specific protocol involved:

- **Tumor tissue testing:** Formalin-fixed paraffin-embedded (FFPE) tumor samples with minimum tumor content of 20% were analyzed using the QIASeq Comprehensive Cancer Panel (275 genes) by MEDx TMC [1]
- **ctDNA testing:** Plasma samples collected in cell-free DNA collection tubes were processed within 72 hours of collection, with DNA extraction and library preparation following standardized protocols
- **Centralized testing confirmation:** All EGFR mutation results were confirmed through a central laboratory to ensure consistency across the multi-national trial sites

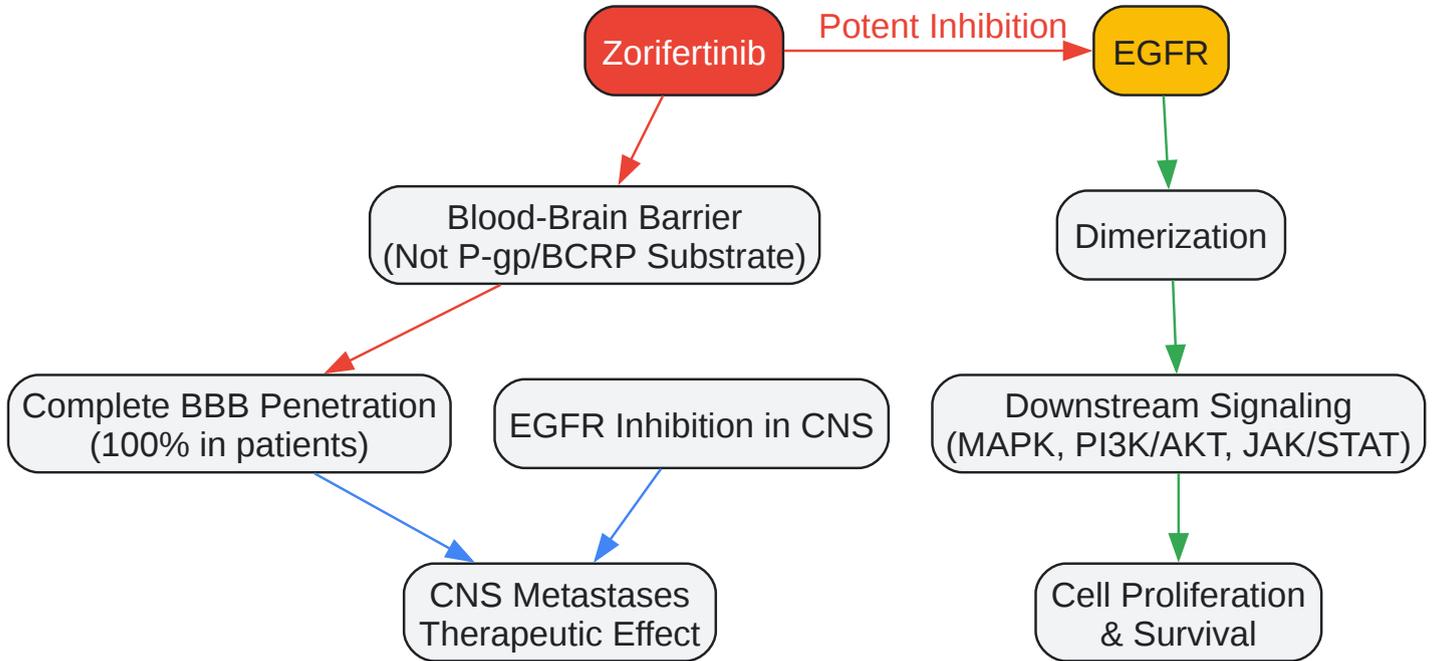
This comprehensive testing strategy ensured accurate patient selection while also facilitating exploratory analyses of potential biomarkers of response.

## Signaling Pathways and Experimental Workflows

### Zorifertinib Mechanism of Action and EGFR Signaling Pathway

**Zorifertinib** exerts its therapeutic effect through potent inhibition of EGFR signaling pathways, with distinctive pharmacokinetic properties that enable enhanced CNS penetration. The following Graphviz diagram illustrates the drug mechanism and key signaling pathways:

Zorifertinib EGFR Inhibition and BBB Penetration Mechanism



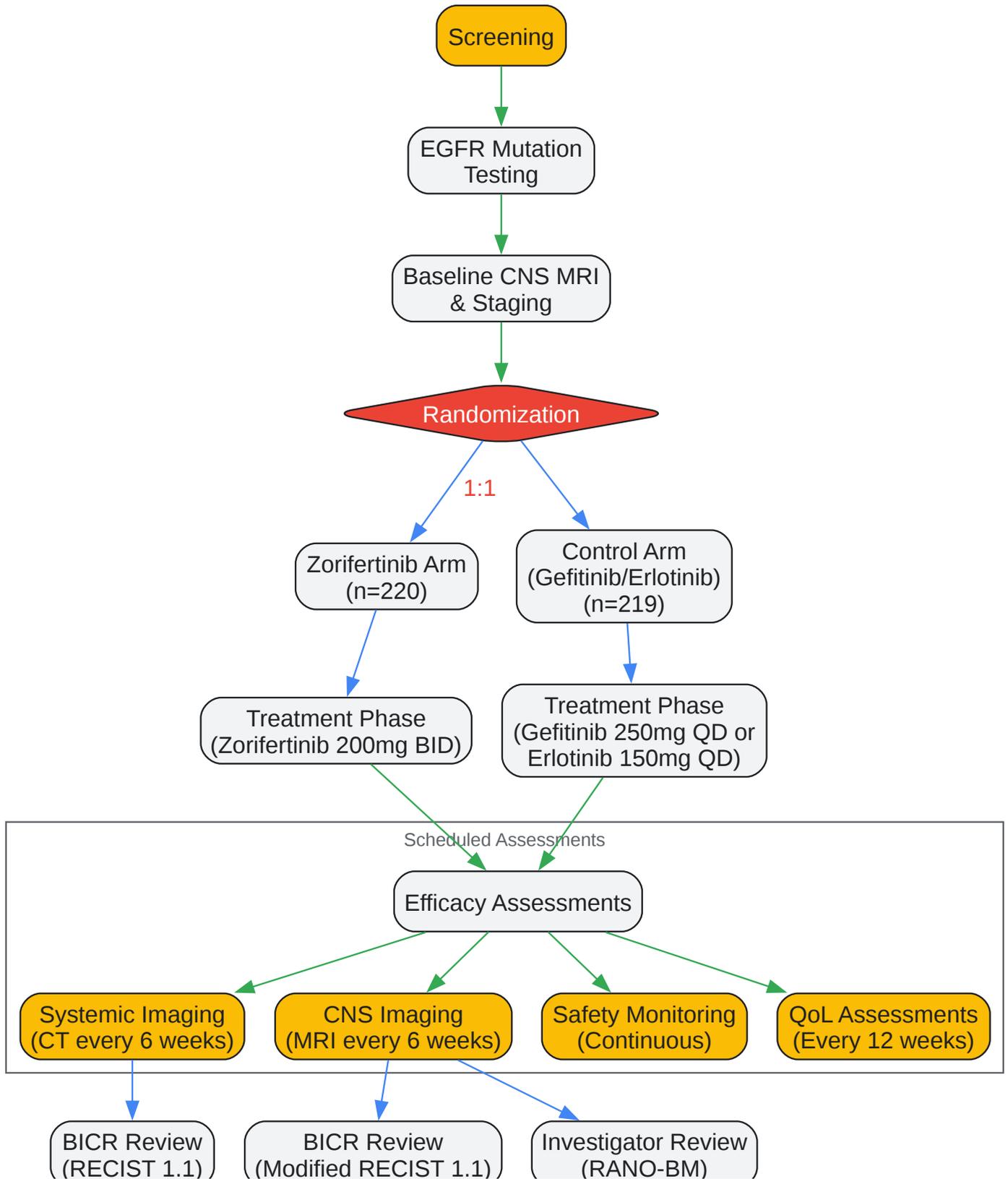
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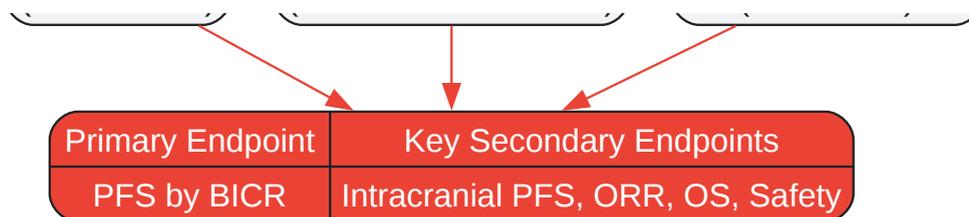
This diagram illustrates **zorifertinib**'s unique dual mechanism: direct EGFR kinase inhibition combined with complete BBB penetration due to not being a substrate for efflux transporters P-glycoprotein (P-gp) or breast cancer resistance protein (BCRP). This distinguishes it from other EGFR-TKIs that have limited CNS penetration due to active efflux at the BBB [1].

## EVEREST Trial Patient Flow and Assessment Schedule

The following workflow diagram outlines the key stages of patient participation in the EVEREST trial, from screening through follow-up:

EVEREST Trial Patient Flow and Assessment Schedule





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This workflow highlights the comprehensive assessment strategy employed in the EVEREST trial, particularly the rigorous imaging schedule and dual review processes that ensured robust efficacy evaluation.

## Discussion and Clinical Implications

The EVEREST trial represents a **significant advancement** in the therapeutic landscape for patients with EGFR-mutant NSCLC and CNS metastases, addressing a previously unmet need through a specifically designed EGFR-TKI with enhanced BBB penetration. The results demonstrate that **zorifertinib significantly improves both systemic and intracranial PFS** compared to first-generation EGFR-TKIs, with a particularly dramatic improvement in intracranial disease control (HR 0.467) [2]. This establishes **zorifertinib** as a **novel first-line option** for this challenging patient population.

The trial findings have several important clinical implications. First, they validate the **strategy of designing TKIs specifically for CNS penetration** rather than relying on agents developed primarily for systemic disease control. Second, the potential for **sequential therapy** with **zorifertinib** followed by third-generation EGFR-TKIs upon progression and T790M emergence offers a promising long-term treatment strategy that may optimize overall survival outcomes [2] [1]. Finally, the particularly pronounced benefit in patients with the **L858R mutation** is noteworthy, as this subgroup has historically derived less benefit from some third-generation EGFR-TKIs like osimertinib (HR 1.0 in the FLAURA trial) [1].

From a drug development perspective, the EVEREST trial provides a **model for future CNS metastasis trials**, demonstrating the importance of dedicated studies in this population rather than relying on subgroup analyses. The use of multiple CNS assessment methodologies and mandatory baseline and follow-up CNS imaging sets a new standard for rigorous evaluation of intracranial efficacy. As the first randomized

controlled trial exclusively enrolling patients with EGFR-mutant NSCLC and CNS metastases, EVEREST provides practice-changing evidence that will inform future treatment guidelines and clinical practice in this area of high unmet need [2] [1].

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To cite this document: Smolecule. [Zorifertinib clinical trial protocol EVEREST study design NCT03653546]. Smolecule, [2026]. [Online PDF]. Available at:

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